Scientific Field: Organic Chemistry
Application Summary: Rhodium acetate, along with related rhodium carboxylates and rhodium amide complexes, are powerful catalysts for carbene chemistry.
Methods of Application: The specific experimental procedures vary depending on the substrates and the desired products.
Results or Outcomes: The use of rhodium acetate in carbene chemistry has been well established.
Scientific Field: Materials Science
Application Summary: Rhodium (III) Acetate is a moderately water soluble crystalline Rhodium source that decomposes to Rhodium oxide on heating.
Methods of Application: Rhodium (III) Acetate is typically used in a controlled environment (like a laboratory) where it is heated to decompose into Rhodium oxide.
Methods of Application: The specific experimental procedures vary depending on the reaction.
Results or Outcomes: The use of rhodium (II) acetate as a catalyst has enabled a wide range of organic reactions, leading to the synthesis of various organic compounds.
Application Summary: Rhodium (II) acetate is an effective catalyst for carbenoid reactions.
Results or Outcomes: The use of rhodium (II) acetate as a catalyst has enabled a wide range of carbenoid reactions, leading to the synthesis of various organic compounds.
Application Summary: Rhodium (II) acetate is used as a catalyst for the oxidation of hydrocarbons.
Results or Outcomes: The use of rhodium (II) acetate as a catalyst has enabled efficient and selective oxidation of hydrocarbons, leading to the production of various chemicals and materials.
Application Summary: Rhodium (II) acetate is used as a catalyst for nitrene reactions.
Results or Outcomes: The use of rhodium (II) acetate as a catalyst has enabled a wide range of nitrene reactions, leading to the synthesis of various organic compounds.
Application Summary: Rhodium (II) acetate is used as a catalyst for hydroboration.
Results or Outcomes: The use of rhodium (II) acetate as a catalyst has enabled efficient and selective hydroboration reactions, leading to the synthesis of various organic compounds.
Application Summary: Rhodium (II) acetate is used as a catalyst for ylide formation.
Results or Outcomes: The use of rhodium (II) acetate as a catalyst has enabled efficient and selective ylide formation reactions, leading to the synthesis of various organic compounds.
Scientific Field: Automotive Industry
Application Summary: Rhodium is primarily used as the catalyst in the three-way catalytic converters of automobiles.
Methods of Application: Rhodium (II) acetate is used in the manufacturing of catalytic converters, which are installed in the exhaust system of vehicles.
Results or Outcomes: The use of rhodium (II) acetate in catalytic converters has significantly reduced harmful emissions from automobiles, contributing to environmental protection.
Rhodium acetate, specifically rhodium(II) acetate, is a coordination compound characterized by the formula Rh(AcO), where AcO represents the acetate ion (CHCO_2$$$$^-). This compound appears as a dark green powder and is slightly soluble in polar solvents, including water . It is notable for its role as a catalyst in various organic reactions, particularly those involving diazo compounds and alkenes .
Rhodium(II) acetate is typically synthesized through the following method:
Rhodium(II) acetate has various applications across different fields:
Studies have shown that rhodium(II) acetate can interact with various Lewis bases to form adducts. These interactions are crucial for understanding its catalytic mechanisms and reactivity. For example, it can bind to classical Lewis bases, resulting in 2:1 adducts that enhance its catalytic efficiency . Research also highlights its ability to undergo ligand exchange reactions with other carboxylates and electrophiles .
Rhodium(II) acetate belongs to a broader class of rhodium complexes. Here are some similar compounds:
Compound Name | Formula | Notable Features |
---|---|---|
Rhodium(I) Acetate | Rh(AcO) | Typically less reactive than rhodium(II) variants |
Rhodium(III) Acetate | Rh(AcO)_3 | More stable but less versatile as a catalyst |
Rhodium(II) Trifluoroacetate | Rh_2(CF_3COO)_4 | More reactive; often used for advanced catalysis |
Copper(II) Acetate | Cu(AcO)_2 | Similar coordination chemistry but different reactivity |
Chromium(II) Acetate | Cr(AcO)_2 | Shares structural characteristics but varies in application |
Rhodium(II) acetate is unique due to its specific catalytic properties, particularly in reactions involving diazo compounds and alkenes. Its ability to form stable complexes with various substrates sets it apart from other metal acetates. Additionally, its dimeric structure allows for unique reactivity patterns not observed in simpler metal acetates or other transition metal complexes.
Rhodium acetate, formally known as dirhodium tetraacetate, exhibits a distinctive paddlewheel molecular architecture that represents one of the most structurally significant examples of dinuclear transition metal complexes [1]. The compound crystallizes with the formula Rhodium₂(Oxygen₂Carbon-Carbon-Hydrogen₃)₄(Hydrogen₂Oxygen)₂, where each rhodium center adopts an octahedral coordination geometry [1] [2]. The dirhodium core is held together by a metal-metal single bond with an experimentally determined bond length of 2.3855 ± 0.0005 Å, establishing this as a fundamental structural parameter for the compound [3].
The paddlewheel configuration achieves D₄ₕ symmetry in its idealized form, representing the highest obtainable symmetry for dirhodium paddlewheel complexes [2]. This structural motif consists of two rhodium atoms positioned at the center of the wheel, with four acetate ligands extending radially outward like the spokes of a paddle [1] [2]. The rhodium-rhodium distance of 2.39 Å places this compound within the typical range observed for homoleptic paddlewheel-type dirhodium complexes, such as those reported for dirhodium acetate complexes with dimethylformamide coordination (2.383 Å) and diethylamine coordination (2.402 Å) [4].
Each rhodium center in the paddlewheel structure maintains octahedral molecular geometry, defined by four acetate oxygen atoms arranged in a square planar configuration around each metal center [1]. The acetate ligands adopt a syn-syn bridging mode, where each acetate group coordinates through both oxygen atoms to form a bridge between the two rhodium centers [1] [2]. This bridging arrangement contributes significantly to the structural stability and electronic properties of the complex.
The coordination environment around each rhodium center in dirhodium tetraacetate consists of four equatorial acetate oxygen atoms and two axial positions that can accommodate various ligands [1] [2]. In the hydrated form, water molecules occupy the axial positions with rhodium-oxygen distances of 2.31 Å [1]. The axial coordination sites demonstrate remarkable versatility, readily exchanging water for other Lewis bases to form diverse adduct complexes [1] [5].
The equatorial acetate ligands coordinate through their oxygen atoms at distances averaging 2.04 Å from the rhodium centers [1]. These acetate groups bridge the two rhodium atoms in a μ₂-fashion, with each oxygen atom bonding to one rhodium center while the carboxylate group spans both metal centers [1] [2]. The rhodium-oxygen-acetate bond lengths are notably shorter (average 2.21 ± 0.02 Å) for bridging acetate ligands compared to chelating acetate arrangements (average 2.28 ± 0.01 Å), reflecting the reduced ring strain in the bridging coordination mode [6].
Axial ligand substitution readily occurs under mild conditions, with the complex forming 2:1 adducts with classical Lewis bases [1]. The rhodium-nitrogen bond distances for axial nitrogen-donor ligands typically measure 2.22 Å, as observed in 1,8-diazabicyclo[5.4.0]undec-7-ene adducts [5]. More exotic axial ligands demonstrate the adaptability of the dirhodium core, with rhodium-antimony distances reaching 2.732 Å in triphenylstibine complexes, representing the longest rhodium-to-donor-atom bond length known for dirhodium tetraacetate bis adducts [7].
The electronic structure of the rhodium-rhodium bond in dirhodium tetraacetate follows the molecular orbital configuration σ²π⁴δ²δ²π⁴σ, where the σ orbital serves as the lowest unoccupied molecular orbital [8] [9]. This electronic arrangement results from the overlap of rhodium d orbitals, creating a formal bond order of one between the two metal centers [1] [2]. The rhodium-rhodium single bond represents a fundamental structural feature that distinguishes this compound from its chromium and copper acetate analogues.
Theoretical calculations using density functional theory methods have provided detailed insights into the rhodium-rhodium bonding interaction [3]. The σ bonding component arises from the overlap of d(z²) orbitals along the internuclear axis, while π bonding results from the lateral overlap of d(xz) and d(yz) orbitals [9]. The δ bonding interaction, formed through d(xy) orbital overlap, contributes additional stability to the metal-metal bond [9]. However, the occupation of both δ and δ* orbitals effectively cancels the δ bonding contribution, leaving the net bonding character dominated by σ and π interactions [8] [9].
Scalar relativistic calculations have demonstrated the importance of relativistic effects in accurately predicting the rhodium-rhodium bond length [3]. The ZORA (Zeroth Order Regular Approximation) relativistic method yields bond lengths ranging from 2.401 to 2.430 Å depending on the exchange-correlation functional employed, with the PBE functional providing results closest to experimental values [3]. Non-relativistic calculations consistently overestimate the bond length by approximately 0.01-0.02 Å, highlighting the significance of relativistic corrections for accurate structural predictions [3].
The acetate bridging ligands exert profound influence on the electronic structure and bonding characteristics of the dirhodium core [1] [2]. Each acetate group coordinates through both oxygen atoms, creating a four-membered ring with the rhodium-rhodium bond [1]. This bridging arrangement stabilizes the paddlewheel structure while modulating the electronic properties of the metal-metal bond [2] [9].
The acetate ligands contribute significantly to the molecular orbital framework through their oxygen lone pairs and π-electron systems [9]. Fenske-Hall molecular orbital calculations reveal that all rhodium-rhodium orbitals in acetate-bridged complexes exhibit considerably higher ligand contributions compared to simpler bridging ligands [8]. The acetate π-system can engage in both σ and π interactions with the rhodium d orbitals, creating a complex electronic structure that influences the metal-metal bonding [9].
The carboxylate bridging mode directly affects the strength and character of the rhodium-rhodium interaction [2]. The syn-syn coordination geometry positions the acetate groups to maximize orbital overlap while minimizing steric repulsion [1] [2]. This arrangement allows for optimal electron delocalization between the ligands and the metal centers, contributing to the overall stability of the complex [9]. The influence of acetate bridging extends beyond simple electronic effects, as the ligands also provide a rigid framework that maintains the appropriate geometry for metal-metal bonding [2].
Copper(II) acetate monohydrate and rhodium(II) acetate dihydrate share the fundamental paddlewheel structural motif, yet exhibit significant differences in their metal-metal interactions and electronic properties [10] [1]. The copper-copper separation in copper(II) acetate measures 2.62 Å, substantially longer than the rhodium-rhodium distance of 2.39 Å [10] [1]. This difference reflects the contrasting bonding situations between the two compounds, with copper acetate exhibiting weak antiferromagnetic coupling rather than direct metal-metal bonding [10].
The coordination geometries differ markedly between these two acetate complexes [10] [1]. Copper(II) acetate adopts a square pyramidal arrangement around each copper center, with four acetate oxygen atoms forming the basal plane and one water molecule occupying the apical position [10]. In contrast, rhodium(II) acetate maintains octahedral coordination at each rhodium center, with two axial water molecules completing the coordination sphere [1]. The copper-oxygen distances to acetate ligands measure 1.97 Å, slightly shorter than the corresponding rhodium-oxygen distances of 2.04 Å [10] [1].
The electronic structures of these compounds reveal fundamental differences in their metal-metal interactions [10] [1]. Copper(II) acetate exhibits antiferromagnetic exchange coupling with J = -298 cm⁻¹, resulting in diamagnetic behavior below 90 K due to spin cancellation between adjacent copper centers [10]. Rhodium(II) acetate maintains paramagnetic character throughout the temperature range, consistent with its metal-metal bonded structure [1]. The magnetic susceptibility data clearly distinguishes the direct metal-metal bonding in rhodium acetate from the superexchange-mediated coupling in copper acetate [10] [1].
Chromium(II) acetate dihydrate represents the most structurally analogous compound to rhodium(II) acetate among the transition metal acetates, sharing the paddlewheel architecture while exhibiting a dramatically different metal-metal bonding situation [11]. The chromium-chromium distance in chromium acetate measures 2.362 Å, intermediate between the rhodium-rhodium (2.39 Å) and copper-copper (2.62 Å) separations [11] [1] [10]. However, this structural similarity masks a fundamental difference in bonding character, as chromium(II) acetate features a quadruple bond between the metal centers [11].
The electronic configuration of chromium(II) acetate follows a σ²π⁴δ² pattern, with all bonding orbitals occupied and antibonding orbitals vacant, resulting in a formal bond order of four [11]. This contrasts sharply with rhodium(II) acetate, which exhibits the σ²π⁴δ²δ²π⁴ configuration with a net bond order of one [9] [11]. The quadruple bonding in chromium acetate arises from the d⁴ electronic configuration of each chromium(II) center, allowing for maximum orbital overlap without antibonding electron occupation [11].
Both compounds exhibit diamagnetic behavior, but for entirely different reasons [11] [1]. Chromium(II) acetate achieves diamagnetism through the complete pairing of electrons in bonding molecular orbitals, while rhodium(II) acetate typically shows paramagnetic character consistent with its partially filled d orbitals [11] [1]. The coordination environments remain similar, with both compounds adopting octahedral geometry around each metal center and accommodating two axial water molecules [11] [1]. Despite these structural parallels, the contrasting electronic structures highlight the profound influence of d-electron count on metal-metal bonding in dinuclear acetate complexes [11] [9].
Bond Type | Bond Length (Å) | Source/Complex | Reference Citation |
---|---|---|---|
Rhodium-Rhodium | 2.3855 | Experimental value (dihydrate) | Cotton et al. 1971 |
Rhodium-Rhodium | 2.4108 | Rh₂(μ-O₂CCH₃)₄(DBU)₂ | MDPI Crystals 2021 |
Rhodium-Rhodium | 2.4143 | Rh₂(μ-O₂CCMe₃)₄(DBU)₂ | MDPI Crystals 2021 |
Rhodium-Oxygen (acetate) | 2.04 | Average acetate oxygen | Literature average |
Rhodium-Oxygen (axial water) | 2.31 | Axial water ligand | Literature average |
Rhodium-Nitrogen (axial ligand) | 2.22 | Axial nitrogen ligand | Literature average |
Metal Acetate | Metal-Metal Distance (Å) | Metal-O(acetate) Distance (Å) | Coordination Geometry | Bond Order | Magnetic Properties |
---|---|---|---|---|---|
Rhodium(II) acetate dihydrate | 2.39 | 2.04 | Octahedral | Single | Paramagnetic |
Copper(II) acetate monohydrate | 2.62 | 1.97 | Square pyramidal | Weak interaction | Antiferromagnetic |
Chromium(II) acetate dihydrate | 2.362 | Not specified | Octahedral | Quadruple | Diamagnetic |
Orbital Type | Electron Count | Bonding Character | Orbital Description |
---|---|---|---|
σ (sigma) | 2 | Bonding | Metal d(z²) overlap |
π (pi) | 4 | Bonding | Metal d(xz) and d(yz) overlap |
δ (delta) | 2 | Bonding | Metal d(xy) overlap |
δ* (delta antibonding) | 2 | Antibonding | Antibonding δ interaction |
π* (pi antibonding) | 4 | Antibonding | Antibonding π interaction |
σ* (sigma antibonding) | 0 | Antibonding (LUMO) | Lowest unoccupied molecular orbital |
Irritant;Health Hazard